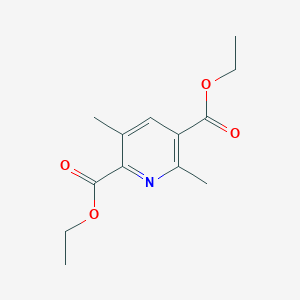
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDC is a pyridine derivative and is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate is not fully understood. However, studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antiviral and antimicrobial properties. In vivo studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can reduce tumor growth in animal models. However, further studies are needed to determine the safety and efficacy of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in lab experiments is its ease of synthesis. Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be synthesized using readily available starting materials and simple reaction conditions. Additionally, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have a wide range of applications in various fields, making it a versatile compound for research. However, one of the limitations of using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in lab experiments is its potential toxicity. Studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be toxic to cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate. One area of research is the development of novel anticancer agents based on the structure of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate. Another area of research is the synthesis of new metal-organic frameworks and coordination polymers using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate as a precursor. Additionally, further studies are needed to determine the safety and efficacy of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in humans, which may lead to the development of new therapeutic agents.
Métodos De Síntesis
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be synthesized via a multistep reaction process involving the reaction of 3,6-dimethyl-2,5-pyridinedicarboxylic acid with diethyl oxalate in the presence of a catalyst. The reaction yields Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the synthesis of various organic compounds, including pyridine derivatives, amino acids, and peptides. In materials science, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
diethyl 3,6-dimethylpyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-8(3)11(14-9(10)4)13(16)18-6-2/h7H,5-6H2,1-4H3 |
Clave InChI |
MZYKSKMMTFIWQH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C(=O)OCC)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1)C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
